Lipophilic H-Bond Donor vs. Trifluoromethyl Analog
A fundamental differentiation of 2-(difluoromethyl)nicotinonitrile from its closest commercial analog, 2-(trifluoromethyl)nicotinonitrile (CAS 870066-15-2), lies in the hydrogen-bond donor capacity of its -CF2H group . Unlike the purely hydrophobic -CF3 group, the -CF2H moiety can act as a lipophilic hydrogen-bond donor, mimicking hydroxyl, thiol, or amine groups . This property can be quantified by comparing hydrogen-bond donor counts: 2-(Difluoromethyl)nicotinonitrile has a hydrogen bond donor count of 1, whereas 2-(Trifluoromethyl)nicotinonitrile has a count of 0 .
| Evidence Dimension | Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | 1 hydrogen bond donor (from -CF2H) |
| Comparator Or Baseline | 2-(Trifluoromethyl)nicotinonitrile: 0 hydrogen bond donors (from -CF3) |
| Quantified Difference | The target compound is a hydrogen-bond donor; the comparator is not. |
| Conditions | Property derived from chemical structure; experimental validation from Zafrani et al. (2017) for the general class. |
Why This Matters
This property is critical for enhancing target binding affinity and selectivity in biological systems, a feature unattainable with the trifluoromethyl analog, directing procurement toward the specific difluoromethyl compound for key interactions.
- [1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. View Source
